3,3-Difluoropiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoropiperidine-1-sulfonamide is a fluorinated organic compound with the molecular formula C5H10F2N2O2S It is a derivative of piperidine, where two fluorine atoms are substituted at the 3rd position and a sulfonamide group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidine-1-sulfonamide typically involves the fluorination of piperidine derivatives followed by sulfonamide formation. One common method includes the use of Selectfluor® as a fluorinating agent to introduce fluorine atoms into the piperidine ring. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine. The process includes:
- Fluorination of piperidine to form 3,3-difluoropiperidine.
- Conversion of 3,3-difluoropiperidine to its sulfonyl chloride derivative.
- Reaction of the sulfonyl chloride with ammonia or amines to form the sulfonamide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Strong nucleophiles such as alkoxides or thiolates are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3,3-Difluoropiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoropiperidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical stability and reactivity
Wirkmechanismus
The mechanism of action of 3,3-Difluoropiperidine-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoropiperidine: Lacks the sulfonamide group, making it less effective as an enzyme inhibitor.
3,3-Difluoropyrrolidine: A smaller ring structure that may have different reactivity and biological activity.
4,4-Difluoropiperidine: Fluorine atoms are positioned differently, affecting its chemical properties and applications
Uniqueness: 3,3-Difluoropiperidine-1-sulfonamide is unique due to the combination of fluorine atoms and the sulfonamide group, which imparts distinct chemical stability, reactivity, and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H10F2N2O2S |
---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
3,3-difluoropiperidine-1-sulfonamide |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)2-1-3-9(4-5)12(8,10)11/h1-4H2,(H2,8,10,11) |
InChI-Schlüssel |
VRDITCVHOBSBLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.